2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone 2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13550865
InChI: InChI=1S/C8H2ClF5O/c9-8(13,14)7(15)3-1-4(10)6(12)5(11)2-3/h1-2H
SMILES: C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)Cl
Molecular Formula: C8H2ClF5O
Molecular Weight: 244.54 g/mol

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone

CAS No.:

Cat. No.: VC13550865

Molecular Formula: C8H2ClF5O

Molecular Weight: 244.54 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone -

Specification

Molecular Formula C8H2ClF5O
Molecular Weight 244.54 g/mol
IUPAC Name 2-chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone
Standard InChI InChI=1S/C8H2ClF5O/c9-8(13,14)7(15)3-1-4(10)6(12)5(11)2-3/h1-2H
Standard InChI Key JAADERCVJLDAOC-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)Cl
Canonical SMILES C1=C(C=C(C(=C1F)F)F)C(=O)C(F)(F)Cl

Introduction

2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone is a synthetic organic compound with the molecular formula C8H2ClF5O. It is characterized by its unique structural features, including a trifluorophenyl group attached to a chlorodifluoroacetyl moiety. This compound is of interest in various chemical and pharmaceutical applications due to its fluorinated structure, which often imparts specific properties beneficial for drug design and synthesis.

Chemical Reactivity

Given its structure, this compound is likely to participate in reactions typical of ketones, such as nucleophilic addition and substitution reactions. The presence of fluorine atoms can affect its reactivity due to their electronegativity and ability to stabilize certain intermediates.

Synthesis Methods

The synthesis of 2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone typically involves the reaction of a suitable trifluorophenyl precursor with a chlorodifluoroacetylating agent. Specific conditions and catalysts may vary depending on the desired yield and purity.

Pharmaceutical and Chemical Applications

Fluorinated compounds like 2-Chloro-2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone are valuable in pharmaceutical research due to their potential to enhance drug efficacy, stability, and bioavailability. They can serve as intermediates in the synthesis of more complex molecules with specific biological activities.

Data Table: Key Information

PropertyValue
Molecular FormulaC8H2ClF5O
Molecular Weight244.5459 g/mol
CAS Number1352225-87-6
SMILESO=C(C(Cl)(F)F)c1cc(F)c(c(c1)F)F

Research Findings and Future Directions

Research on fluorinated compounds continues to grow due to their unique properties. Studies focusing on the biological activity of such compounds could provide insights into their potential therapeutic applications. Additionally, exploring their chemical reactivity could lead to the development of new synthetic methodologies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator